A Comprehensive Technical Guide to (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid
A Comprehensive Technical Guide to (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and acetyl-substituted phenylboronic acid structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the acetyl group provides a versatile handle for further chemical modifications. This guide provides an in-depth overview of the core identifiers, chemical properties, synthesis, and applications of this important reagent, with a focus on its role in facilitating advanced research and development.
Core Identifiers and Chemical Properties
Correctly identifying and understanding the fundamental properties of a chemical reagent is paramount for its effective and safe use in a laboratory setting. This section provides the key identifiers and physicochemical properties of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid.
Identifiers
A consistent and accurate system of nomenclature and identification is crucial for navigating the vast landscape of chemical compounds. The following table summarizes the primary identifiers for (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid.
| Identifier | Value | Source |
| CAS Number | 824390-21-8 | BLD Pharm[1] |
| Molecular Formula | C9H8BF3O3 | BLD Pharm[1] |
| IUPAC Name | (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid | - |
| SMILES Code | FC(C1=CC(C(C)=O)=CC(B(O)O)=C1)(F)F | BLD Pharm[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various chemical reactions and its requirements for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 231.96 g/mol | BLD Pharm[1] |
| Appearance | Typically a powder or crystalline solid | - |
| Purity/Specification | Varies by supplier; research grade is common | BLD Pharm[1] |
| Storage | Often requires cold-chain transportation and storage | BLD Pharm[1] |
Synthesis and Mechanistic Insights
Generalized Synthesis Workflow
The following diagram illustrates a plausible synthetic route to (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid, starting from a suitable halogenated precursor. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Caption: Generalized synthetic workflow for (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid.
Expertise & Experience: The choice of an anhydrous ether solvent in Step 1 is critical as Grignard reagents are highly reactive towards protic solvents like water. The borylation step (Step 2) is typically performed at low temperatures to control the exothermic reaction and prevent side reactions. The final hydrolysis step (Step 3) with a mild acid is necessary to convert the intermediate borate ester to the desired boronic acid.
Applications in Drug Discovery and Development
Phenylboronic acids are indispensable tools in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of drug discovery, enabling the synthesis of a wide array of biaryl and related structures that are prevalent in many pharmaceutical agents. The trifluoromethyl group in (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid can enhance the reactivity and selectivity of these coupling reactions due to its electron-withdrawing nature.[2]
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness: The Suzuki-Miyaura reaction is a self-validating system in that the successful formation of the desired biaryl product confirms the integrity and reactivity of the starting boronic acid. The reaction is known for its high functional group tolerance, mild reaction conditions, and the generally low toxicity of the boron-containing byproducts.[3]
Role in Medicinal Chemistry
The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a drug molecule.[2] This is due to the unique electronic properties of the trifluoromethyl group, which can influence factors such as:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.
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Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
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Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target protein.
The acetyl group on the (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid provides an additional point for chemical diversification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not provided in the search results, general safety guidelines for phenylboronic acids should be followed.
General Safety Precautions
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As noted, this compound may require cold-chain transportation and storage.[1]
Hazard Information
Based on safety data for similar phenylboronic acid derivatives, potential hazards may include:
Always consult the specific Safety Data Sheet provided by the supplier for comprehensive and up-to-date safety information.
Conclusion
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and materials science. Its unique combination of a reactive boronic acid moiety, a metabolically robust trifluoromethyl group, and a synthetically adaptable acetyl group makes it a powerful tool for the construction of novel and complex molecular architectures. A thorough understanding of its identifiers, properties, synthesis, and applications, coupled with a commitment to safe laboratory practices, will enable researchers and scientists to fully leverage the potential of this important chemical reagent in their pursuit of scientific advancement.
References
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PubChem. 3-Acetylphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
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PubChem. (3,4,5-Trifluorophenyl)boronic Acid (contains varying amounts of Anhydride). National Center for Biotechnology Information. Available at: [Link]
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Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1), 392. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2031. Available at: [Link]
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Oakwood Chemical. (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843. Available at: [Link]
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PubChem. (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid. National Center for Biotechnology Information. Available at: [Link]
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Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Available at: [Link]
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PubChem. [3-Fluoro-5-(methylamino)phenyl]boronic acid. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 65(17), 5332-5337. Available at: [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]
Sources
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